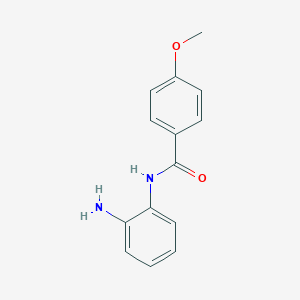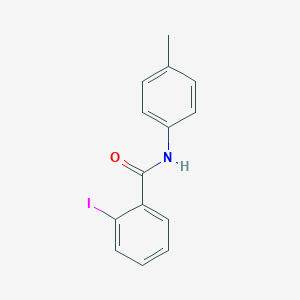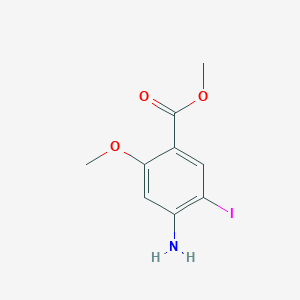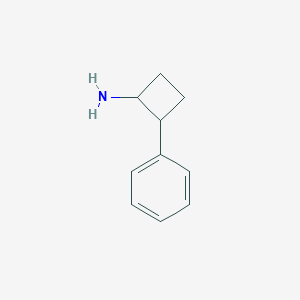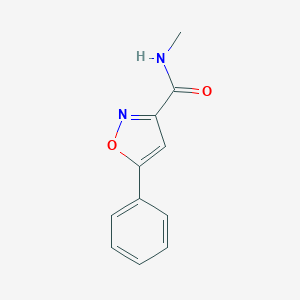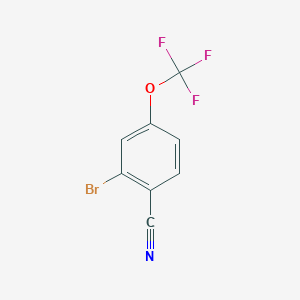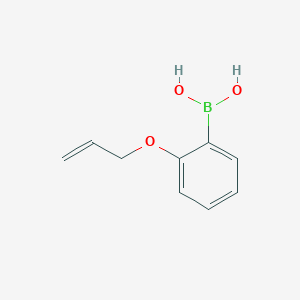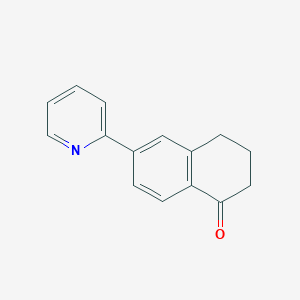
6-(pyridin-2-yl)-3,4-dihydronaphthalen-1(2H)-one
Übersicht
Beschreibung
6-(pyridin-2-yl)-3,4-dihydronaphthalen-1(2H)-one, also known as 2-Pyridyl-1,2,3,4-tetrahydro-1-naphthalenone, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 6-(pyridin-2-yl)-3,4-dihydronaphthalen-1(2H)-one involves the inhibition of various enzymes and signaling pathways that are involved in inflammation, oxidative stress, and cancer cell proliferation. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer cell proliferation.
Biochemische Und Physiologische Effekte
6-(pyridin-2-yl)-3,4-dihydronaphthalen-1(2H)-one has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). It also increases the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, it has been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-(pyridin-2-yl)-3,4-dihydronaphthalen-1(2H)-one in lab experiments include its low toxicity, high stability, and ease of synthesis. However, its solubility in water is limited, which may limit its use in certain experiments. In addition, further studies are needed to determine its pharmacokinetics and pharmacodynamics in vivo.
Zukünftige Richtungen
There are several future directions for the study of 6-(pyridin-2-yl)-3,4-dihydronaphthalen-1(2H)-one. One potential direction is to investigate its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use as a chemopreventive agent for cancer. Additionally, further studies are needed to determine its pharmacokinetics and pharmacodynamics in vivo, as well as its potential interactions with other drugs.
Wissenschaftliche Forschungsanwendungen
6-(pyridin-2-yl)-3,4-dihydronaphthalen-1(2H)-one has been studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
169192-57-8 |
|---|---|
Produktname |
6-(pyridin-2-yl)-3,4-dihydronaphthalen-1(2H)-one |
Molekularformel |
C15H13NO |
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
6-pyridin-2-yl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C15H13NO/c17-15-6-3-4-11-10-12(7-8-13(11)15)14-5-1-2-9-16-14/h1-2,5,7-10H,3-4,6H2 |
InChI-Schlüssel |
MBYCZAPRUMJYEK-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=CC(=C2)C3=CC=CC=N3)C(=O)C1 |
Kanonische SMILES |
C1CC2=C(C=CC(=C2)C3=CC=CC=N3)C(=O)C1 |
Synonyme |
6-(pyridin-2-yl)-3,4-dihydronaphthalen-1(2H)-one |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

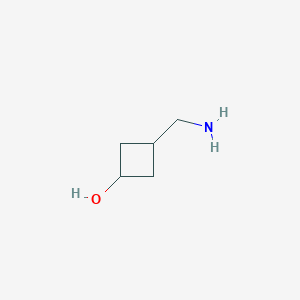
![2-Chloro-7-fluorobenzo[d]oxazole](/img/structure/B171488.png)
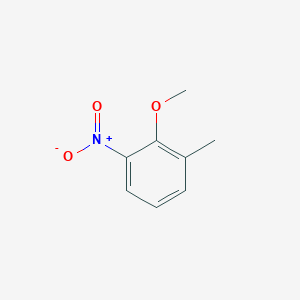
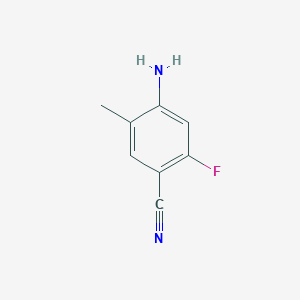
![2-[(4-Methoxyphenyl)Methyl]-BenzeneMethanol](/img/structure/B171498.png)
